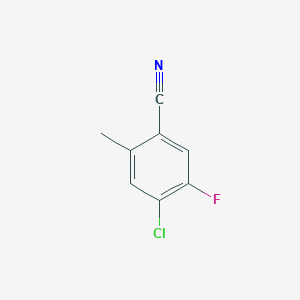
1-(4-Chlorobenzyl)-1H-imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzyl)-1H-imidazole-2-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a 4-chlorobenzyl group attached to the imidazole ring, which is further substituted with a carbaldehyde group at the 2-position The molecular formula of this compound is C11H9ClN2O
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-1H-imidazole-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with imidazole in the presence of a base such as sodium hydroxide. The resulting product is then oxidized to form the carbaldehyde group at the 2-position of the imidazole ring. This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound with minimal impurities. Industrial methods also focus on cost-effectiveness and environmental sustainability by minimizing the use of hazardous reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chlorobenzyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Amines, Thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Substituted imidazole derivatives
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorobenzyl)-1H-imidazole-2-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorobenzyl)-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, this compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it may inhibit the activity of certain bacterial enzymes, thereby preventing the growth and proliferation of bacteria. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorobenzyl)-1H-imidazole-2-carbaldehyde can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)-1H-benzimidazole-2-ylmethanol: This compound has a similar structure but contains a benzimidazole ring instead of an imidazole ring.
Chlorobenzene: A simpler compound with a single chlorine atom attached to a benzene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the imidazole ring and the carbaldehyde group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H9ClN2O |
|---|---|
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)methyl]imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H9ClN2O/c12-10-3-1-9(2-4-10)7-14-6-5-13-11(14)8-15/h1-6,8H,7H2 |
InChI-Schlüssel |
SNJIFYDMBHCALM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C=CN=C2C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



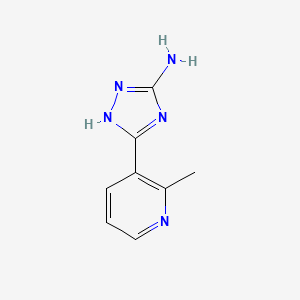
![5H-Naphtho[2,3-b]carbazole](/img/structure/B13662971.png)
![6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13662987.png)
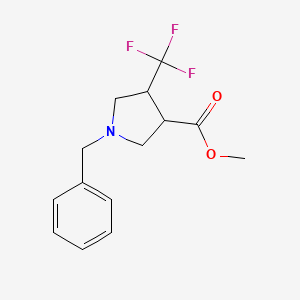
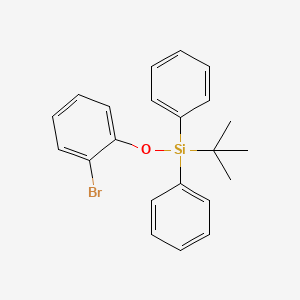
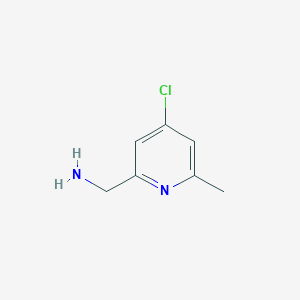
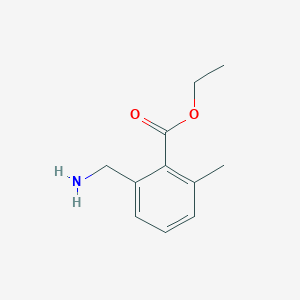
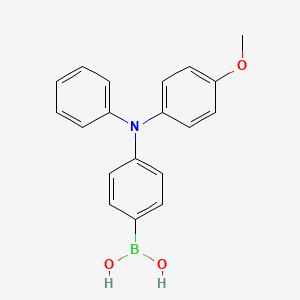

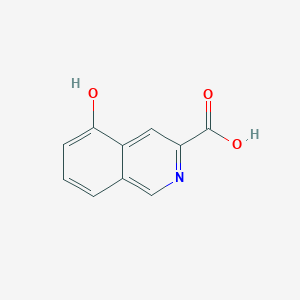
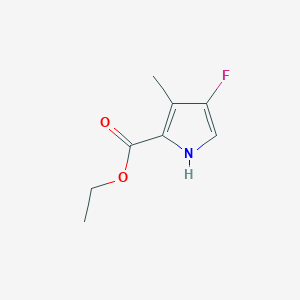
![7-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13663030.png)
